N-cyclopropyl-3-hydroxybenzamide - 1019466-68-2

N-cyclopropyl-3-hydroxybenzamide

Catalog Number: EVT-1806475
CAS Number: 1019466-68-2
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Compounds like Methyl-5-arylamido-4-(o-chlorophenyl)-6-cyclopropyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives (2a-l) are synthesized through the condensation of N-Aryl-3-cyclopropyl-3-oxo-propanamide with methyl-3-amino crotonate and o-chlorobenzaldehyde []. Similar condensation reactions with urea and thiourea yield dihydropyrimidine derivatives [].

  • Acid Amidation: N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is synthesized through a two-step process. Initially, a Dimroth reaction yields 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which subsequently undergoes acid amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) [].

  • Microwave-Assisted Synthesis: N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is synthesized through a microwave-assisted reaction of 1,3-cyclohexanedione, N-cyclopropylamine, and 3,4-dicholoaldehyde in a water and glycol mixture [].

Molecular Structure Analysis
  • Ring Opening of N-Cyclopropyl Groups: Research demonstrates that N-cyclopropyl-N-methylaniline (5) can undergo cyclopropane ring opening upon single-electron oxidation, albeit at a slow rate []. Modification of the structure through the incorporation of radical-stabilizing substituents significantly increases the rate of ring opening [].

  • [3+2] Cycloaddition Reactions: Theoretical studies using Molecular Electron Density Theory (MEDT) reveal that C-cyclopropyl-N-methylnitrone can participate in [3+2] cycloaddition reactions with styrene. The regio- and stereoselectivity of these reactions are influenced by the electronic and steric factors of the substituents present [].

Mechanism of Action
  • For example, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl] propenamide and related compounds exhibit immunosuppressive activity by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis [].

  • N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its analogs, on the other hand, exhibit antiproliferative activity by destabilizing microtubules [].

Physical and Chemical Properties Analysis
  • Spectroscopic Properties: Various studies employ spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and UV-Vis to characterize N-cyclopropyl benzamide derivatives []. These analyses provide valuable information on the functional groups present, electronic structure, and molecular interactions.

  • Crystallographic Data: X-ray diffraction studies provide detailed insights into the crystal structures, bond lengths, bond angles, and intermolecular interactions of several N-cyclopropyl benzamide derivatives [, , ]. This information is crucial for understanding their solid-state properties and potential applications in material science.

Applications
    • Immunosuppressive Agents: Derivatives like 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl] propenamide show promise as immunosuppressive agents by targeting DHODH [].
    • Anticancer Agents: Compounds like N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide exhibit antiproliferative activity by disrupting microtubule dynamics []. Furthermore, 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines display potent inhibition of PAK4, a kinase implicated in cancer progression, leading to reduced proliferation, migration, and invasion of A549 lung cancer cells [].
    • Anti-inflammatory Agents: N‐Cyclopropyl‐4‐methyl‐3‐[6‐(4‐methylpiperazin‐1‐yl)‐4‐oxoquinazolin‐3(4H)‐yl]benzamide (AZD6703) acts as a potent p38α MAP kinase inhibitor with potential applications in treating inflammatory diseases [].
    • Acetyl- and Butyrylcholinesterase Inhibitors: N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide serves as a lead compound for developing novel acetyl- and butyrylcholinesterase inhibitors, potentially beneficial for treating dementia and other cholinergic disorders [].
  • Organic Synthesis: N-cyclopropyl benzamide derivatives, particularly those containing a cyclopropyl group, show promise as versatile building blocks in organic synthesis. The reactivity of the cyclopropyl unit allows for the development of new synthetic methodologies and the construction of complex molecular architectures [, , ].

N-Cyclopropyl-3-hydroxy-4-methoxybenzamide (C11H13NO3)

  • Compound Description: This compound's crystal structure, determined at 170K, is reported in the literature. [] The study focuses on its crystallographic parameters, including space group, unit cell dimensions, and bond lengths & angles. No biological activity or specific applications are mentioned.

2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide (ACPHTC)

  • Compound Description: ACPHTC and its derivatives were synthesized and characterized using various spectroscopic techniques (NMR, UV-Vis, FT-IR, ESI-MS) and single-crystal X-ray diffraction. [] Computational studies provided insights into its molecular geometry, electronic properties, and potential biological activities. Docking studies explored its binding affinity.

3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

  • Compound Description: This compound serves as a versatile intermediate in synthesizing various biologically active compounds. [] Its synthesis and characterization, including crystal structure determination by single-crystal X-ray diffraction, are reported.

N-Cyclopropyl-N-methylaniline

  • Compound Description: This compound is considered a poor probe for single electron transfer (SET) studies due to the slow rate constant of its radical cation's cyclopropane ring opening. [] This limits its utility in studying processes like radical cation deprotonation.

3-[5-Amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide

  • Compound Description: This compound is investigated for its potential in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD) in patients with low blood eosinophil counts. [] The research focuses on its pharmaceutical compositions and dosage regimens.

N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

  • Compound Description: This compound exhibits potent microtubule-destabilizing activity and antiproliferative effects in human cancer cell lines. [] It induces G2/M cell cycle arrest and microtubule depolymerization, suggesting potential as an anticancer agent.

3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives

  • Compound Description: This series of indole-pyrimidine derivatives was investigated for antifungal activity using quantitative structure-activity relationship (QSAR) modeling methods. [] The research highlights the relationship between the molecules' structures and their antifungal potencies.

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide (Compound 3)

  • Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor, showing in vivo activity in rat and mouse models of delayed-type hypersensitivity and collagen-induced arthritis. [] It exhibits a shorter half-life in humans compared to the related drug leflunomide.

N-Cyclopropyl-2-chlorophenoxyethylamine (Lilly 51641)

  • Compound Description: Lilly 51641 is an experimental monoamine oxidase (MAO) inhibitor that undergoes extensive metabolism in rats and humans. [] Its metabolic pathways involve N-dealkylation, deamination, aldehyde oxidation/reduction, and aromatic hydroxylation.

N-(9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-yl)-2-hydroxybenzamide (DDIAHB)

  • Compound Description: DDIAHB, designed through molecular modeling, exhibits significant antinociceptive effects in various mouse pain models, including formalin, hot-plate, diabetic neuropathy, and inflammatory pain. [] Its mechanism likely involves modulation of spinal iNOS, p-STAT3, p-ERK, and p-P38 levels.

3-Hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (WO3i)

  • Compound Description: WO3i exhibits potent pancreatic β-cell protective activity against endoplasmic reticulum (ER) stress. [] It suppresses ER stress-induced apoptosis by inhibiting the activation of CHOP and the three pathways of unfolded protein response (ATF6, IRE1α, and PERK).

N-(1,2-Dioxolan-3-yl)-N-phenylamine

  • Compound Description: This compound is formed through an autocatalytic aerobic ring-opening reaction of N-cyclopropyl-N-phenylamine. [] This unusual transformation highlights the susceptibility of certain N-cyclopropylanilines to oxidative ring-opening under aerobic conditions.

N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

  • Compound Description: BMS-605541 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, exhibiting significant in vivo efficacy in human lung and colon carcinoma xenograft models. [] Its mechanism involves competitive inhibition of ATP binding to VEGFR-2.

Properties

CAS Number

1019466-68-2

Product Name

N-cyclopropyl-3-hydroxybenzamide

IUPAC Name

N-cyclopropyl-3-hydroxybenzamide

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13)

InChI Key

RARPTIBEFUNWRF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC(=CC=C2)O

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.